molecular formula C9H11N3 B13283315 Methyl({1H-pyrrolo[2,3-b]pyridin-4-yl}methyl)amine

Methyl({1H-pyrrolo[2,3-b]pyridin-4-yl}methyl)amine

Cat. No.: B13283315
M. Wt: 161.20 g/mol
InChI Key: MDYGMJVFLGXWGM-UHFFFAOYSA-N
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Description

Methyl({1H-pyrrolo[2,3-b]pyridin-4-yl}methyl)amine is a heterocyclic compound that features a pyrrolo[2,3-b]pyridine core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of fibroblast growth factor receptors.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl({1H-pyrrolo[2,3-b]pyridin-4-yl}methyl)amine typically involves the construction of the pyrrolo[2,3-b]pyridine core followed by functionalization at the appropriate positions. One common method involves the cyclization of a suitable precursor under acidic or basic conditions to form the pyrrolo[2,3-b]pyridine ring system. Subsequent methylation and amination steps are then carried out to introduce the methyl and amine groups, respectively .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Methyl({1H-pyrrolo[2,3-b]pyridin-4-yl}methyl)amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized analogs .

Scientific Research Applications

Methyl({1H-pyrrolo[2,3-b]pyridin-4-yl}methyl)amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its role in modulating biological pathways, particularly those involving fibroblast growth factor receptors.

    Medicine: Explored as a potential therapeutic agent for cancer treatment due to its inhibitory effects on fibroblast growth factor receptors.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The compound exerts its effects primarily by inhibiting fibroblast growth factor receptors. This inhibition disrupts the signaling pathways involved in cell proliferation, migration, and survival. The molecular targets include the tyrosine kinase domains of the receptors, leading to reduced phosphorylation and downstream signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl({1H-pyrrolo[2,3-b]pyridin-4-yl}methyl)amine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to inhibit fibroblast growth factor receptors with high potency makes it a valuable compound in medicinal chemistry .

Biological Activity

Methyl({1H-pyrrolo[2,3-b]pyridin-4-yl}methyl)amine is a compound with notable biological activity, particularly in the context of its potential therapeutic applications. This article synthesizes findings from various studies to provide a comprehensive overview of its biological effects, mechanisms of action, and implications for treatment.

  • Molecular Formula : C₉H₁₁N₃
  • Molecular Weight : 161.20 g/mol
  • CAS Number : 1928822-30-3

The compound has been primarily studied for its role as an inhibitor of the SGK-1 (serum/glucocorticoid-regulated kinase 1) pathway. SGK-1 is involved in various physiological processes, including renal function and electrolyte balance. Research indicates that this compound can inhibit SGK-1 activity, which may contribute to its therapeutic potential in conditions such as renal and cardiovascular diseases .

Key Findings on SGK-1 Inhibition:

  • Renal Disease : Inhibition of SGK-1 may prevent aldosterone-induced sodium retention, which is crucial in managing hypertension and heart failure.
  • Cell Proliferation : The compound could modulate cell proliferation processes mediated by thrombin through SGK-1 pathways, suggesting a role in tissue repair mechanisms .

Anticancer Potential

Recent studies have highlighted the potential of this compound in cancer therapy. The compound's ability to inhibit specific kinases involved in tumor growth presents a promising avenue for research:

  • PI3K/Akt/mTOR Pathway : This signaling pathway is critical in cancer progression. Compounds that target this pathway can effectively inhibit tumor growth and proliferation .

Neuroprotective Effects

There are indications that the compound may exhibit neuroprotective properties. By modulating neurotransmitter systems or reducing oxidative stress, it could potentially be beneficial in neurodegenerative diseases.

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
SGK-1 InhibitionReduces sodium retention; affects electrolyte balance
Anticancer ActivityInhibits PI3K/Akt/mTOR signaling
NeuroprotectionPotential reduction of oxidative stress

Properties

Molecular Formula

C9H11N3

Molecular Weight

161.20 g/mol

IUPAC Name

N-methyl-1-(1H-pyrrolo[2,3-b]pyridin-4-yl)methanamine

InChI

InChI=1S/C9H11N3/c1-10-6-7-2-4-11-9-8(7)3-5-12-9/h2-5,10H,6H2,1H3,(H,11,12)

InChI Key

MDYGMJVFLGXWGM-UHFFFAOYSA-N

Canonical SMILES

CNCC1=C2C=CNC2=NC=C1

Origin of Product

United States

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